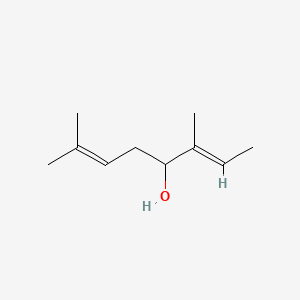![molecular formula C20H34O2Si B15175472 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-: is a complex organic compound with a unique structure that includes a benzocycloheptene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- typically involves multi-step organic reactions. One common method includes the base-promoted (5+2) annulation of 2-(alkynylaryl)acetonitriles and arylalkynes. This reaction is performed using t-BuOK as a base, LiN(SiMe3)2 as an additive, and tetrahydrofuran (THF) as the solvent at 90°C . The reaction yields the desired benzocycloheptene derivatives in moderate to high yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it may be used to study the effects of specific structural modifications on biological activity.
Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5H-Dibenzo[a,d]cycloheptenes: These compounds share a similar core structure but differ in functional groups and substitutions.
Benzocycloheptene derivatives: Various derivatives with different substituents on the benzocycloheptene ring.
Uniqueness: The uniqueness of 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl- lies in its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C20H34O2Si |
|---|---|
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
2-[2-[tert-butyl(dimethyl)silyl]oxy-5-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-yl]ethanol |
InChI |
InChI=1S/C20H34O2Si/c1-19(2,3)23(5,6)22-17-10-11-18-16(15-17)9-7-8-12-20(18,4)13-14-21/h10-11,15,21H,7-9,12-14H2,1-6H3 |
Clé InChI |
LHERXPJAMPDBCV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


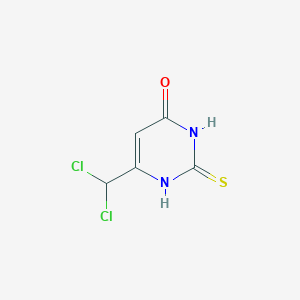
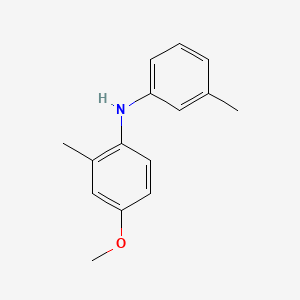

![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
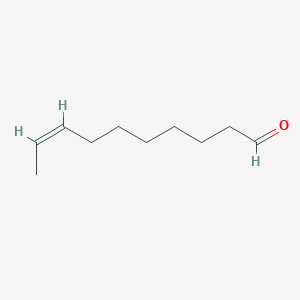
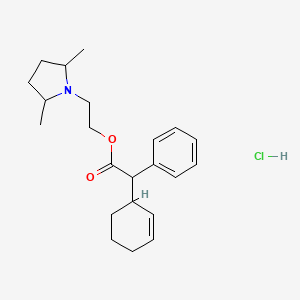
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
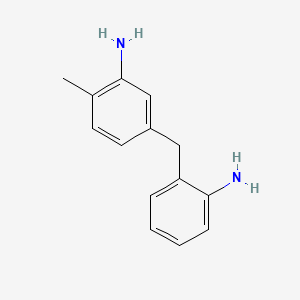
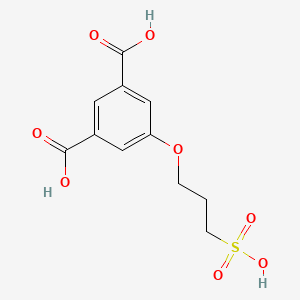
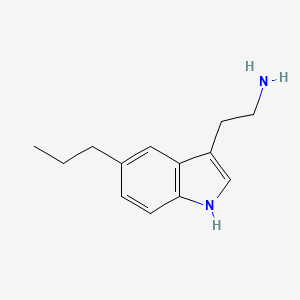
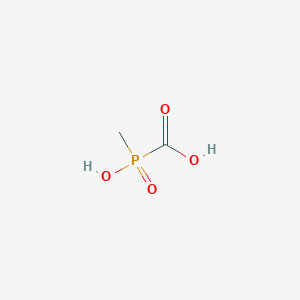

![1,3-Benzenediol, 4-[2-Methyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B15175491.png)
